molecular formula C12H14ClN3O3S2 B2495903 5-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 1396870-96-4

5-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2495903
CAS No.: 1396870-96-4
M. Wt: 347.83
InChI Key: YSSGLCNFICRFIQ-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and urea under acidic conditions, followed by alkylation with ethyl iodide to introduce the ethyl group at the 4-position.

    Attachment of the Ethyl Group: The pyrimidine derivative is then reacted with 2-bromoethylamine to introduce the ethyl group at the 2-position.

    Formation of the Thiophene Ring: The thiophene ring is synthesized separately, often starting from thiophene-2-carboxylic acid, which is chlorinated to introduce the chloro group at the 5-position.

    Sulfonamide Formation: The final step involves the reaction of the chlorinated thiophene with the pyrimidine derivative in the presence of a sulfonyl chloride, such as chlorosulfonic acid, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro group on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the study of enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, 5-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide might be investigated for its potential as a therapeutic agent. Its sulfonamide group is a common feature in many drugs, suggesting possible antibacterial or anti-inflammatory properties.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring, which is known for its conductive properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis in bacteria, leading to antibacterial effects. The pyrimidine moiety might interact with nucleotide-binding sites, affecting DNA or RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Thiophene-2-sulfonamide: Lacks the pyrimidine moiety but shares the thiophene and sulfonamide groups.

    4-ethyl-6-oxopyrimidine derivatives: Compounds with similar pyrimidine structures but different substituents.

Uniqueness

5-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is unique due to the combination of its structural features: the chloro-substituted thiophene ring, the ethylated pyrimidine moiety, and the sulfonamide group. This combination may confer unique biological activities and chemical reactivity not seen in simpler analogs.

Properties

IUPAC Name

5-chloro-N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3S2/c1-2-9-7-11(17)16(8-14-9)6-5-15-21(18,19)12-4-3-10(13)20-12/h3-4,7-8,15H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSGLCNFICRFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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